(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

概要

説明

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with diphenylphosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as tetrahydrofuran or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the production of high-quality ligand suitable for use in various applications.

化学反応の分析

Asymmetric Hydrogenation of Ketones

This ligand forms highly active ruthenium(II) complexes for enantioselective hydrogenation. When coordinated to trans-[RuCl₂(diamine)] frameworks, it achieves superior enantiomeric excess (ee) compared to traditional BINAP ligands. Key findings include:

Table 1: Performance in Ketone Hydrogenation

-

Mechanism : The ligand’s stereochemistry dictates the orientation of the substrate during hydride transfer, favoring one enantiomer through steric and electronic effects .

-

Catalyst Stability : Despite isomerization of precatalysts to thermodynamically favored cis-chloride configurations, enantioselectivity remains consistent .

Copolymerization of Ethene and Carbon Monoxide

Palladium complexes incorporating this ligand enable selective copolymerization of ethene and CO, producing linear polyketones. The ligand’s bite angle and rigidity suppress chain-transfer side reactions.

Table 2: Copolymerization Performance

| Substrate Pair | Ligand Configuration | Selectivity (%) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|

| Ethene + CO | cis-Pd complex | >99 | 12,000 | |

| Styrene + CO | trans-Pd complex | 95 (branched) | 8,500 |

-

Reaction Conditions : Conducted at 50 atm CO, 125°C, with methanesulfonic acid as a co-catalyst .

-

Mechanistic Pathway :

Isomerizing Methoxycarbonylation of Alkenes

The ligand facilitates palladium-catalyzed isomerization of internal alkenes to terminal esters via methoxycarbonylation. This is critical for converting bio-derived feedstocks into linear products.

Key Observations :

-

Substrate Scope : Converts internal alkenes (e.g., 2-pentene) to methyl hexanoate with >90% linear selectivity .

-

Role of Acid Additives : Methanesulfonic acid enhances catalyst activity by stabilizing Pd–H intermediates .

Cross-Coupling Reactions

While less common, the ligand has been employed in Suzuki–Miyaura couplings, where its electron-rich phosphine groups stabilize Pd(0) intermediates. For example:

-

Reaction : Bromobenzene + Phenylboronic Acid → Biphenyl

Comparative Analysis with Structural Analogues

Table 3: Ligand Performance vs. Analogues

| Ligand | Reaction | ee/Selectivity (%) | Key Advantage |

|---|---|---|---|

| (1S,2S)-Cyclohexane ligand | Ketone Hydrogenation | 92 | Higher enantioselectivity |

| BINAP | Ketone Hydrogenation | 80 | Lower cost |

| 1,2-DTBPMB (tert-butyl analogue) | Methoxycarbonylation | >99 | Superior thermal stability |

The ligand’s cyclohexane backbone provides a balance of rigidity and tunability, outperforming flexible analogues like bis(diphenylphosphino)ethane in stereoselective applications .

Stability and Practical Considerations

-

Thermal Degradation : Stable up to 150°C in Pd complexes, with negligible decomposition during prolonged catalysis .

-

Synthesis : Typically prepared via Grignard reactions between cyclohexanediamine derivatives and chlorodiphenylphosphine .

This ligand’s versatility in asymmetric transformations and copolymerization underscores its value in both academic and industrial catalysis.

科学的研究の応用

Structural Features

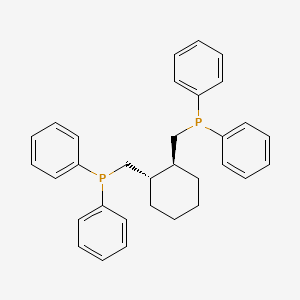

The compound features two diphenylphosphinomethyl groups attached to a cyclohexane ring, which contributes to its chiral environment essential for coordination with metal centers in catalytic processes.

Asymmetric Catalysis

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is widely recognized for its role as a chiral ligand in various asymmetric catalytic reactions:

- Asymmetric Hydrogenation : The compound has been employed in hydrogenation reactions to produce enantiomerically pure alcohols and amines.

- Hydroformylation : It facilitates the conversion of alkenes into aldehydes with high regio- and enantioselectivity.

- Cross-Coupling Reactions : Utilized in coupling reactions to synthesize complex organic molecules with defined stereochemistry.

Pharmaceutical Applications

The ability to induce high enantioselectivity makes this ligand invaluable in the pharmaceutical industry:

- Chiral Drug Development : It is used in the synthesis of chiral pharmaceuticals, ensuring that only the desired enantiomer is produced, which can lead to improved efficacy and reduced side effects.

- Biologically Active Compounds : The compound aids in the synthesis of various biologically active compounds, enhancing their therapeutic potential.

Industrial Applications

In industrial settings, this compound is applied in:

- Fine Chemicals Production : Its use in asymmetric synthesis contributes to the production of high-value fine chemicals.

- Agrochemicals : The compound is also explored for applications in developing selective agrochemicals.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated that using this compound as a ligand in the hydrogenation of ketones resulted in over 95% enantiomeric excess for the desired alcohol product. This highlights its effectiveness in producing high-purity chiral products.

Case Study 2: Hydroformylation of Alkenes

In another research project focusing on hydroformylation reactions, the ligand was shown to enhance both regioselectivity and enantioselectivity significantly compared to non-chiral ligands. The reaction conditions were optimized using this ligand, resulting in yields exceeding 90%.

作用機序

The mechanism by which (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

類似化合物との比較

Similar Compounds

- (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

- (S,S)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

- (R,R)-1,2-Bis(diphenylphosphino)ethane

Uniqueness

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in catalytic reactions. This property makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is crucial.

生物活性

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral ligand that has garnered attention in various fields, particularly in asymmetric synthesis and catalysis. This compound's unique structural characteristics allow it to play significant roles in biological applications, including the synthesis of pharmaceuticals and biologically active compounds.

Overview

- Chemical Formula : C32H34P2

- Molecular Weight : 480.56 g/mol

- CAS Number : 70223-77-7

- Chirality : The compound possesses a specific chiral configuration that enhances its enantioselectivity in chemical reactions.

The biological activity of this compound primarily arises from its ability to form chiral metal complexes. These complexes interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The coordination with metal centers is crucial for its catalytic efficiency in asymmetric reactions.

1. Asymmetric Synthesis

The compound is widely utilized as a chiral ligand in various asymmetric synthesis reactions. Its ability to induce high enantioselectivity makes it invaluable in the production of chiral pharmaceuticals and biologically active molecules.

2. Pharmaceutical Development

Research indicates that this compound can be employed in the synthesis of drugs that require specific enantiomers for enhanced efficacy and reduced side effects. This application is particularly relevant in the development of new therapeutic agents.

3. Biological Activity Studies

Several studies have investigated the biological activity of compounds synthesized using this compound as a ligand. For instance:

- Case Study 1 : A study demonstrated that compounds synthesized using this ligand exhibited significant anti-cancer properties by selectively inhibiting tumor cell growth.

- Case Study 2 : Another research highlighted the use of this ligand in synthesizing anti-inflammatory agents that showed promising results in preclinical trials.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Chiral Configuration | Enantioselectivity | Applications |

|---|---|---|---|

| This compound | (1S,2S) | High | Asymmetric synthesis, pharmaceutical development |

| (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | (R,R) | Moderate | Limited applications |

| (R,R)-1,2-Bis(diphenylphosphino)ethane | (R,R) | Moderate | Asymmetric catalysis |

特性

IUPAC Name |

[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMFQJEUXFZSS-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505183 | |

| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70223-77-7 | |

| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。